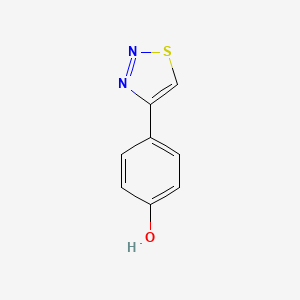

4-(1,2,3-Thiadiazol-4-Yl)Phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGGUZFRLVCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383859 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-05-8 | |

| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol: From Foundational Principles to Modern Methodologies

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth examination of the synthetic pathway leading to 4-(1,2,3-thiadiazol-4-yl)phenol, a key intermediate for the development of novel therapeutic agents. We will dissect the classical Hurd-Mori reaction, the foundational method for this synthesis, offering not only detailed, validated protocols but also a deep dive into the mechanistic principles that govern the transformation. Furthermore, this whitepaper will explore contemporary, greener alternatives to traditional methods, equipping researchers and drug development professionals with the knowledge to select the most efficient and sustainable synthetic strategy.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a well-established two-stage process. This strategy hinges on the Hurd-Mori reaction, a powerful method for constructing the 1,2,3-thiadiazole ring system.[4][5]

-

Stage 1: Formation of the Hydrazone Intermediate. The initial phase involves the synthesis of a key precursor, 4-hydroxyacetophenone tosylhydrazone, from commercially available starting materials. This intermediate contains the necessary carbon and nitrogen framework for the subsequent cyclization.

-

Stage 2: Thiadiazole Ring Construction via Hurd-Mori Cyclization. The second stage is the core transformation where the tosylhydrazone is reacted with a sulfur-donating cyclizing agent, classically thionyl chloride, to form the aromatic 1,2,3-thiadiazole ring.

This bifurcated approach allows for controlled synthesis and purification at each stage, maximizing the overall yield and purity of the final product.

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(1,2,3-thiadiazol-4-yl)phenol. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures, predictive modeling, and established synthetic methodologies to offer a robust profile for research and development purposes.

Introduction: The Significance of the Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant interest in medicinal and agricultural chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2] The mesoionic character of the 1,2,3-thiadiazole ring allows for efficient passage across cellular membranes, and it can act as a bioisostere for other important heterocycles like pyrimidine and oxadiazole, facilitating interactions with various biological targets.[1] The incorporation of a phenol group introduces a site for hydrogen bonding and potential metabolic transformations, making this compound a molecule of interest for further investigation.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for forming the 1,2,3-thiadiazole ring, most notably the Hurd-Mori reaction.[1] Additionally, modification of a pre-existing substituted thiadiazole is a viable route.

Synthetic Pathway Overview: Hurd-Mori Reaction

The Hurd-Mori reaction is a versatile method for synthesizing 1,2,3-thiadiazoles through the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[1]

Experimental Protocol: A Representative Hurd-Mori Synthesis

Step 1: Synthesis of 4-Hydroxyacetophenone Semicarbazone (Hydrazone Intermediate)

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Add a solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield the 4-hydroxyacetophenone semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

-

In a fume hood, suspend the dried 4-hydroxyacetophenone semicarbazone (1.93 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Route: Demethylation

An alternative reported synthesis involves the demethylation of 4-(4-methoxyphenyl)-[3][4][5]thiadiazole using boron tribromide (BBr₃) in dichloromethane at low temperatures. This method is effective for cleaving aryl methyl ethers to the corresponding phenols.

Physicochemical Properties

Due to the scarcity of direct experimental data, the following section combines predicted values from reliable computational models and expected characteristics based on analogous compounds.

| Property | Predicted/Estimated Value | Method/Basis |

| Molecular Formula | C₈H₆N₂OS | - |

| Molecular Weight | 178.21 g/mol | - |

| Melting Point | 110-220 °C | Based on related thiadiazole-phenol derivatives.[3] |

| pKa (Phenolic OH) | ~8.5 - 9.5 | Predicted using ChemAxon and MolGpKa.[5][6] |

| logP | ~1.5 - 2.5 | Predicted using Molinspiration and other online tools.[7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the general solubility of phenolic compounds and thiadiazole derivatives.[9] |

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic site in this compound. The pKa is predicted to be in the range of 8.5 to 9.5. This is slightly more acidic than phenol itself (pKa ≈ 10), likely due to the electron-withdrawing nature of the 1,2,3-thiadiazole ring, which stabilizes the corresponding phenoxide anion.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial parameter for predicting the pharmacokinetic behavior of a molecule. For this compound, the predicted logP is in the range of 1.5 to 2.5, suggesting a moderate level of lipophilicity. This value indicates that the compound may have reasonable membrane permeability.

Solubility

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. The phenolic group can participate in hydrogen bonding, which may enhance its solubility in protic solvents.

Spectral Characterization (Expected)

While verified spectra for this compound are not available, the following are the expected characteristic signals based on its structure and data from related compounds.[4][10]

¹H NMR Spectroscopy

-

Aromatic Protons (Phenol Ring): Two doublets in the aromatic region (δ 6.8-8.0 ppm), corresponding to an AA'BB' spin system.

-

Thiadiazole Proton: A singlet in the downfield region (δ 8.0-9.0 ppm).

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Phenolic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most downfield.

-

Thiadiazole Carbons: Two signals in the downfield region (δ 140-170 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns would likely involve the loss of N₂ from the thiadiazole ring, a characteristic fragmentation for this heterocycle.

Potential Biological Activity and Applications

Given the broad spectrum of biological activities associated with the 1,2,3- and 1,3,4-thiadiazole scaffolds, this compound is a promising candidate for further investigation in several therapeutic areas.[4][11]

-

Anticancer: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]

-

Antimicrobial: The thiadiazole nucleus is a component of several known antibacterial and antifungal agents.[4]

-

Enzyme Inhibition: The structural motifs present in this molecule suggest potential interactions with various enzymes, which could be explored for therapeutic benefit.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While direct experimental data on its physicochemical properties are limited, this guide provides a robust, albeit partially predictive, foundation for researchers. Future work should focus on the definitive synthesis and full experimental characterization of this molecule to validate the predicted properties and to enable a thorough investigation of its biological activities.

References

- Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Cavus, M. S., & Muglu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

- Al-Saeed, B. H., & Abd, A. N. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

- Shaimaa Adnan. (2017). (PDF) Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

- Gornowicz, A., & Bielawska, A. (2017).

- Manimaran, D., Thabeetha, S., & Rajasekaran, A. (2017). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 142-148.

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyano-1,2,3-thiadiazole. Retrieved from [Link]

- ResearchGate. (2025). (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- Ivanova, Y., & Pojarlieff, I. G. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839.

- ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.

- ResearchGate. (n.d.).

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

- Preciado, S., et al. (2025).

- Jayawardana, D. A., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed Central.

- Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)

-

Gaertzen, O., et al. (2005). Synthesis of Pyrrolo[2,3-d][3][4][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PubMed Central.

-

bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.

- ResearchGate. (2025).

- ResearchGate. (2025). Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol.

- Khan, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4403.

-

Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][4][10] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. British Journal of Pharmacology, 156(6), 963–973.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemaxon.com [chemaxon.com]

- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 7. On-line Software [vcclab.org]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Characteristics of 4-(1,2,3-Thiadiazol-4-yl)phenol

Introduction

4-(1,2,3-Thiadiazol-4-yl)phenol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring system is a known pharmacophore present in a variety of biologically active molecules, exhibiting a range of activities including antifungal, antiviral, and anticancer properties.[1] The phenolic moiety is also a common feature in many pharmaceutical agents, contributing to antioxidant properties and providing a site for further chemical modification. The combination of these two structural motifs in this compound suggests a potential for novel pharmacological applications.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.9 - 9.2 | Singlet (s) | - |

| H-2', H-6' | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 9.0 |

| H-3', H-5' | ~6.9 - 7.1 | Doublet (d) | ~8.0 - 9.0 |

| OH | ~9.5 - 10.5 | Singlet (s), broad | - |

Interpretation and Rationale

-

H-5 (Thiadiazole Ring): The proton at the C-5 position of the 1,2,3-thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic character of the ring. For comparison, the H-5 proton in 4-phenyl-1,2,3-thiadiazole is observed as a singlet at approximately 8.89 ppm.[2]

-

H-2', H-6' (Phenol Ring): These protons are ortho to the thiadiazole substituent and meta to the hydroxyl group. The electron-withdrawing thiadiazole ring will deshield these protons, shifting them downfield. They are expected to appear as a doublet due to coupling with the adjacent H-3' and H-5' protons.

-

H-3', H-5' (Phenol Ring): These protons are meta to the thiadiazole ring and ortho to the electron-donating hydroxyl group. The shielding effect of the hydroxyl group will cause them to resonate at a higher field (upfield) compared to the H-2' and H-6' protons. They will appear as a doublet due to coupling with their respective ortho protons.[3]

-

OH (Phenolic Proton): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, it is expected to be a broad singlet in the range of 9.5-10.5 ppm due to hydrogen bonding.[3] This peak would disappear upon the addition of D₂O, which is a key confirmatory test.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~150 - 155 |

| C-5 | ~130 - 135 |

| C-1' | ~120 - 125 |

| C-2', C-6' | ~128 - 132 |

| C-3', C-5' | ~115 - 118 |

| C-4' | ~158 - 162 |

Interpretation and Rationale

-

C-4 and C-5 (Thiadiazole Ring): The carbons of the 1,2,3-thiadiazole ring are in an electron-deficient environment, leading to downfield chemical shifts. The carbon atom C-4, being attached to the phenol ring and the sulfur atom, is expected to be the most downfield of the two.

-

C-1' (Phenol Ring): This is the carbon atom of the phenol ring that is attached to the thiadiazole ring. Its chemical shift will be influenced by the substituent effect of the thiadiazole ring.

-

C-2', C-6' (Phenol Ring): These carbons are ortho to the thiadiazole substituent and are expected to be deshielded.

-

C-3', C-5' (Phenol Ring): These carbons are ortho to the hydroxyl group and will be shielded, resulting in an upfield shift compared to the other aromatic carbons.[5]

-

C-4' (Phenol Ring): The carbon atom bonded to the hydroxyl group is typically the most deshielded carbon in the phenol ring, with a chemical shift in the range of 158-162 ppm.[5]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₆N₂OS, Molecular Weight: 178.21 g/mol ), the following key fragments are predicted in an electron ionization (EI) mass spectrum.

| m/z | Predicted Fragment Ion | Interpretation |

| 178 | [C₈H₆N₂OS]⁺ | Molecular ion (M⁺) |

| 150 | [C₈H₆OS]⁺ | Loss of N₂ from the molecular ion |

| 122 | [C₇H₆O]⁺ | Loss of CO from [M-N₂]⁺ |

| 94 | [C₆H₅OH]⁺ | Phenol radical cation |

| 65 | [C₅H₅]⁺ | Loss of CHO from the phenol fragment |

Interpretation and Rationale

The fragmentation of this compound is expected to be initiated by two primary pathways: the characteristic loss of a neutral nitrogen molecule (N₂) from the thiadiazole ring and fragmentation of the phenol moiety.

-

Molecular Ion (m/z 178): The presence of a peak at m/z 178 would confirm the molecular weight of the compound.

-

Loss of N₂ (m/z 150): A prominent fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion.[6][7] This would result in a significant peak at m/z 150.

-

Subsequent Fragmentations: The fragment at m/z 150 could then undergo further fragmentation, such as the loss of carbon monoxide (CO) to give a peak at m/z 122.

-

Phenolic Fragmentation: Cleavage of the bond between the phenol and thiadiazole rings can lead to fragments characteristic of phenol, such as the phenol radical cation at m/z 94 and the cyclopentadienyl cation at m/z 65.[8]

Caption: Predicted mass spectrometry fragmentation pathway.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, broad |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~1600 - 1450 | C=C and C=N stretching (aromatic and thiadiazole rings) | Medium to strong |

| ~1260 - 1180 | C-O stretch (phenol) | Strong |

| ~1100 - 1000 | In-plane C-H bending | Medium |

| ~900 - 675 | Out-of-plane C-H bending | Strong |

| ~700 - 600 | C-S stretch | Weak to medium |

Interpretation and Rationale

-

O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of a phenolic hydroxyl group involved in hydrogen bonding.[9][10]

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region.[11]

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenol ring and the carbon-nitrogen double bonds in the thiadiazole ring will result in a series of bands in the 1600-1450 cm⁻¹ region.[12]

-

C-O Stretch: The stretching vibration of the C-O bond of the phenol is typically a strong band appearing around 1260-1180 cm⁻¹.

-

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to several bands in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending bands can be indicative of the substitution pattern on the aromatic ring.

-

C-S Stretch: The C-S stretching vibration is generally weak and appears in the 700-600 cm⁻¹ range.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are generalized protocols for the characterization of this compound.

Synthesis via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and effective method for the preparation of 1,2,3-thiadiazoles.[1][13] A plausible route to this compound would involve the reaction of 4-hydroxyacetophenone with a suitable hydrazine derivative to form a hydrazone, followed by cyclization with thionyl chloride.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

Hydrazone Formation: Dissolve 4-hydroxyacetophenone and an equimolar amount of a suitable hydrazide (e.g., semicarbazide hydrochloride) in ethanol. Add a catalytic amount of acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolation of Hydrazone: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

-

Cyclization: Suspend the purified hydrazone in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[2]

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Conclusion

This technical guide has provided a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By leveraging the known spectral characteristics of its constituent phenol and 1,2,3-thiadiazole moieties, a detailed spectral profile has been constructed. This information is intended to serve as a valuable resource for researchers in the identification and characterization of this and related compounds, thereby facilitating further investigations into their potential applications in drug discovery and materials science. The provided experimental protocols offer a practical framework for the synthesis and spectral analysis of this class of molecules.

References

-

Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

-

El-Gendy, A. A., & El-Sayed, M. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Organic Chemistry, 2(3), 229-235. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Available at: [Link]

-

Kudryavtsev, K. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of phenol. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

ResearchGate. (n.d.). The 1H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Available at: [Link]

-

Milligan, R. M., & Thomson, R. H. (1969). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2469-2471. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Kudryavtsev, K. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-(1,2,3-Thiadiazol-4-yl)phenol as a Plant Activator

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenol as a plant activator. Drawing upon the well-established role of 1,2,3-thiadiazole derivatives in inducing systemic acquired resistance (SAR), this document outlines a scientifically grounded, hypothetical framework for its mode of action.[1] We delve into the core principles of the salicylic acid (SA) signaling pathway, a cornerstone of plant defense, and propose a series of robust experimental protocols to rigorously investigate and validate the activity of this compound. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields, offering both foundational knowledge and practical, field-proven methodologies for elucidating the mechanisms of novel plant activators.

Introduction: The Promise of 1,2,3-Thiadiazole Derivatives in Plant Health

The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated efficacy as antifungal, antiviral, insecticidal, and anticancer agents.[1] Of particular interest to the agricultural sector is their role as plant activators, a class of compounds that stimulate the plant's innate immune system to confer broad-spectrum and long-lasting protection against pathogens.[2] Unlike traditional pesticides, plant activators do not possess direct antimicrobial activity but rather "prime" the plant for a more rapid and robust defense response upon pathogen attack.

This guide focuses on a specific derivative, this compound. Based on its structural features and the known activities of related compounds, we hypothesize that it functions as a plant activator by modulating the salicylic acid (SA) signaling pathway, leading to the induction of Systemic Acquired Resistance (SAR).

A Proposed Mechanism of Action: Activation of the Salicylic Acid Signaling Pathway

The SA signaling pathway is a critical component of plant immunity, particularly against biotrophic and hemibiotrophic pathogens. Activation of this pathway leads to a cascade of downstream events culminating in the expression of defense-related genes and the establishment of SAR. We propose that this compound, hereafter referred to as TdP, acts as an agonist of the SA pathway. The proposed mechanism is depicted in the following signaling pathway diagram.

Figure 1: Proposed signaling pathway for the mechanism of action of this compound (TdP) as a plant activator.

Experimental Validation of the Proposed Mechanism

To validate the hypothesized mechanism of action of TdP, a series of targeted experiments should be conducted. The following sections outline the rationale and detailed protocols for these key investigations.

Initial Screening for Plant Activator Properties

The primary assessment is to determine if TdP can induce disease resistance in a model plant system, such as Arabidopsis thaliana, against a virulent pathogen.

Causality: This assay directly tests the hypothesis that TdP treatment enhances a plant's ability to resist pathogen infection, a hallmark of a plant activator.

Protocol: A detailed protocol for a pathogen infection assay in Arabidopsis thaliana is provided below.[3][4][5]

| Step | Procedure |

| 1. | Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants under controlled conditions (12h light/12h dark photoperiod, 22°C, 60% relative humidity) for 4-5 weeks. |

| 2. | Prepare a solution of TdP at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in a suitable solvent with a surfactant. A mock control (solvent + surfactant) should also be prepared. |

| 3. | Spray the plants with the TdP solutions or the mock control until the leaves are thoroughly wetted. |

| 4. | After 2-3 days, inoculate the plants with a virulent strain of Pseudomonas syringae pv. tomato DC3000 by syringe infiltration or spray inoculation. |

| 5. | Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days. |

| 6. | Quantify disease severity by measuring lesion size or by determining bacterial growth within the leaves at different time points post-inoculation. |

Investigation of Salicylic Acid Pathway Activation

To confirm the involvement of the SA pathway, several key markers of its activation will be measured.

Causality: A direct measurement of SA levels will determine if TdP treatment leads to an accumulation of this key signaling molecule.

Protocol: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SA in plant tissues.[6][7][8][9][10]

| Step | Procedure |

| 1. | Treat plants with TdP or a mock control as described in the pathogen infection assay. |

| 2. | Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). |

| 3. | Freeze the tissue in liquid nitrogen and grind to a fine powder. |

| 4. | Extract SA from the tissue using a methanol-based extraction buffer. |

| 5. | Purify and concentrate the SA fraction using solid-phase extraction. |

| 6. | Analyze the samples by HPLC with fluorescence detection, comparing the results to a standard curve of known SA concentrations. |

Causality: The expression of PR genes is a well-established downstream marker of SA pathway activation. Measuring their transcript levels provides evidence of signaling pathway engagement.

Protocol: Quantitative Reverse Transcription PCR (RT-qPCR) is a sensitive and accurate method for measuring gene expression.[11][12][13][14][15]

| Step | Procedure |

| 1. | Treat plants with TdP or a mock control and harvest leaf tissue at various time points. |

| 2. | Isolate total RNA from the tissue using a suitable kit or protocol. |

| 3. | Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase. |

| 4. | Perform qPCR using primers specific for key PR genes (e.g., PR1, PR2, PR5) and a stable reference gene for normalization. |

| 5. | Analyze the qPCR data to determine the relative expression levels of the target genes in TdP-treated versus mock-treated plants. |

Assessment of Downstream Defense Responses

Activation of the SA pathway triggers a range of physiological and cellular defense responses.

Causality: An oxidative burst, characterized by the rapid production of ROS, is an early event in plant defense signaling.

Protocol: 3,3'-Diaminobenzidine (DAB) staining is a common histochemical method to visualize hydrogen peroxide, a major ROS.[16][17][18][19][20]

| Step | Procedure |

| 1. | Treat plants with TdP or a mock control. |

| 2. | At various time points, excise leaves and infiltrate them with a DAB solution (1 mg/mL, pH 3.8). |

| 3. | Incubate the leaves in the dark for 8-16 hours. |

| 4. | Decolorize the leaves by boiling in ethanol to remove chlorophyll. |

| 5. | Visualize the brown precipitate, indicating the presence of hydrogen peroxide, using a microscope. |

Causality: Callose deposition at the cell wall serves as a physical barrier to pathogen penetration and is a hallmark of induced resistance.

Protocol: Aniline blue staining allows for the fluorescent visualization of callose deposits.[21][22][23][24][25]

| Step | Procedure |

| 1. | Treat plants with TdP or a mock control, followed by pathogen challenge if desired. |

| 2. | Excise leaves and clear them of chlorophyll using an ethanol series. |

| 3. | Stain the leaves with an aniline blue solution (e.g., 0.01% in phosphate buffer). |

| 4. | Mount the leaves on a microscope slide and observe under UV light using a fluorescence microscope. Callose deposits will fluoresce brightly. |

Elucidating the Molecular Target: A Forward-Looking Approach

While the above experiments can confirm the role of TdP as an SA-pathway-dependent plant activator, identifying its direct molecular target(s) requires more advanced techniques.

Molecular Docking and In Silico Screening

Causality: Computational methods can predict the binding affinity of TdP to known proteins in the SA signaling pathway, providing testable hypotheses for its direct target.

Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem [jove.com]

- 6. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. lcms.cz [lcms.cz]

- 9. helixchrom.com [helixchrom.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. clyte.tech [clyte.tech]

- 15. mcgill.ca [mcgill.ca]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A simple, rapid, and reliable protocol to localize hydrogen peroxide in large plant organs by DAB-mediated tissue printing [frontiersin.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Aniline blue staining of quanatification of plasmodesmal callose [jic.ac.uk]

- 23. protocols.io [protocols.io]

- 24. Aniline blue and Calcofluor white staining of callose and cellulose in the streptophyte green algae Zygnema and Klebsormidium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The 1,2,3-Thiadiazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Foreword: The Unassuming Heterocycle with Profound Impact

In the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring stands as a testament to how a seemingly simple arrangement of atoms can give rise to a rich and diverse field of study. This five-membered aromatic ring, containing one sulfur and two adjacent nitrogen atoms, has journeyed from a curiosity of 19th-century organic chemistry to a cornerstone scaffold in modern drug discovery and agricultural science. Its unique electronic properties and versatile reactivity have enabled the development of compounds that combat devastating diseases and protect vital crops, underscoring the critical role of fundamental chemical research in addressing global challenges.

This technical guide is designed for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It eschews a rigid, templated approach in favor of a narrative that follows the scientific journey of the 1,2,3-thiadiazole core itself—from its initial discovery to the sophisticated synthetic strategies and cutting-edge applications that define its current importance. Herein, we will not only present established protocols but also delve into the underlying mechanistic principles and the causal reasoning behind experimental choices, providing a deeper understanding that is essential for innovation. Every piece of information is rigorously supported by authoritative sources, ensuring the trustworthiness and scientific integrity of this guide.

I. A Historical Perspective: The Genesis of a Versatile Scaffold

The story of 1,2,3-thiadiazoles begins in the late 19th century, a period of burgeoning exploration in organic chemistry.[1][2] While the initial discoveries laid the groundwork, the true potential of this heterocyclic system remained largely untapped for several decades. A pivotal moment in the history of 1,2,3-thiadiazole chemistry arrived in 1956 with the work of Hurd and Mori.[1] Their unexpected formation of a 1,2,3-thiadiazole derivative while attempting to synthesize an oxadiazinedione opened up a new, reliable synthetic pathway that would become a cornerstone of 1,2,3-thiadiazole synthesis for years to come.[1] This discovery catalyzed a surge of interest in the 1,2,3-thiadiazole core, leading to the development of a diverse array of synthetic methodologies and the subsequent uncovering of their significant biological activities.[3]

II. Foundational Synthetic Strategies: Mastering the Core

The construction of the 1,2,3-thiadiazole ring is a testament to the elegance and power of synthetic organic chemistry. Several named reactions have become the workhorses for chemists in this field, each with its own nuances and advantages. Understanding the mechanisms of these reactions is paramount for optimizing reaction conditions and designing novel derivatives.

A. The Hurd-Mori Synthesis: A Serendipitous Breakthrough

The Hurd-Mori synthesis is arguably the most widely employed method for the preparation of 1,2,3-thiadiazoles.[3] It involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[3] The causality behind this reaction's success lies in the electrophilic nature of thionyl chloride and the nucleophilicity of the hydrazone.

Mechanism of the Hurd-Mori Synthesis:

The reaction proceeds through a series of well-defined steps. The initial step involves the reaction of the hydrazone with thionyl chloride to form an N-thionylhydrazone intermediate. This is followed by a proton abstraction from the α-methylene group, leading to the formation of a key intermediate that undergoes an intramolecular cyclization. Subsequent elimination of sulfur monoxide and hydrogen chloride yields the aromatic 1,2,3-thiadiazole ring. The success of the cyclization is highly dependent on the nature of the substituents, with electron-withdrawing groups on the pyrrolidine precursor leading to superior yields.[4]

Figure 1. Generalized workflow of the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction [5]

-

Preparation of Acetophenone Semicarbazone:

-

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[5]

-

-

Cyclization to 4-Phenyl-1,2,3-thiadiazole:

-

Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or dioxane (50 mL).[1]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.

-

B. The Pechmann-Nold Synthesis: A Classic Cycloaddition

The Pechmann-Nold synthesis offers an alternative route to 1,2,3-thiadiazoles through the [3+2] cycloaddition of diazoalkanes onto a C=S bond, typically from isothiocyanates. This method is particularly useful for the synthesis of 5-amino-1,2,3-thiadiazoles.

Mechanism of the Pechmann-Nold Synthesis:

The reaction is a concerted pericyclic reaction where the diazoalkane acts as a 1,3-dipole and the isothiocyanate as a dipolarophile. The cycloaddition leads to the formation of a dihydrothiadiazole intermediate, which then undergoes tautomerization to yield the aromatic 5-amino-1,2,3-thiadiazole.

Figure 2. Conceptual workflow of the Pechmann-Nold synthesis.

C. The Wolff Synthesis: A Rearrangement Route

The Wolff synthesis involves the heterocyclization of α-diazo thiocarbonyl compounds. This method is less common than the Hurd-Mori and Pechmann-Nold syntheses but provides a valuable alternative for specific substitution patterns. The key step in this synthesis is a Wolff rearrangement of the α-diazo thioketone to a thioketene, which then undergoes cyclization.

III. Applications in Drug Discovery and Development: A Scaffold of Hope

The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[3]

A. Anticancer Activity: Targeting Malignant Cells

Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dehydroepiandrosterone derivatives | T47D (Breast) | 0.042 - 0.058 | [6] |

| Pyrazole oxime derivatives | HCT-116 (Colon) | 6.56 - 7.19 | [6] |

| Pyrazole oxime derivatives | Huh-7 (Hepatocarcinoma) | 10.11 - 11.84 | [6] |

| Quinoline-based derivatives | HepG2 (Liver) | 3.59 | [3] |

Table 1. Selected examples of 1,2,3-thiadiazole derivatives with notable anticancer activity.

B. Antifungal and Antiviral Applications

The 1,2,3-thiadiazole nucleus is also a key component in the development of novel antifungal and antiviral agents. These compounds often exhibit high efficacy and can overcome resistance mechanisms observed with existing drugs. For instance, certain pyrazolyl-1,2,3-thiadiazole derivatives have shown promising antifungal properties.[3]

IV. Agricultural Significance: Protecting Our Food Supply

Beyond the pharmaceutical realm, 1,2,3-thiadiazoles play a crucial role in modern agriculture as plant activators. These compounds do not act as direct pesticides but rather stimulate the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[4]

A. Tiadinil (TDL): A Guardian Against Rice Blast

Tiadinil is a commercial plant activator that contains the 1,2,3-thiadiazole core. It is highly effective in controlling rice blast, a devastating fungal disease caused by Magnaporthe oryzae. Tiadinil induces the plant's defense response, leading to the production of pathogenesis-related proteins and other defense compounds that inhibit fungal growth and spread.[7] Field trials have demonstrated that Tiadinil provides excellent protection against rice blast, contributing to increased grain yields.

B. Acibenzolar-S-methyl (Bion): A Broad-Spectrum Plant Activator

Acibenzolar-S-methyl, marketed as Bion® or Actigard®, is another prominent 1,2,3-thiadiazole-based plant activator.[8] It has an unusual mode of action, activating the natural defenses of the crop in a manner similar to salicylic acid.[9] Bion is used on a variety of crops to protect against a broad spectrum of fungal and bacterial diseases.[8] Its ability to induce SAR makes it a valuable tool in integrated pest management programs, reducing the reliance on conventional fungicides.

V. Conclusion and Future Outlook

From its humble beginnings in the 19th century, the 1,2,3-thiadiazole core has evolved into a remarkably versatile and impactful heterocyclic scaffold. The development of robust synthetic methodologies, spearheaded by the Hurd-Mori synthesis, has paved the way for the exploration of its vast chemical space. This has led to the discovery of numerous derivatives with potent applications in both medicine and agriculture.

The future of 1,2,3-thiadiazole chemistry is bright. In drug discovery, the focus will likely be on designing more selective and potent analogues that can overcome drug resistance. In agriculture, the development of new plant activators with enhanced efficacy and broader crop compatibility will continue to be a priority. As our understanding of the intricate biological processes deepens, so too will our ability to rationally design novel 1,2,3-thiadiazole-based molecules to address the pressing challenges of our time. The journey of this unassuming heterocycle is far from over, and its continued exploration promises to yield further breakthroughs that will benefit human health and global food security.

VI. References

-

Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3899. [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

-

Stanetty, P., & Kremslehner, M. (2007). Synthesis of Pyrrolo[2,3-d][1][3][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 12(11), 2476-2487. [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

-

Wikipedia. (2023, October 27). Acibenzolar-S-methyl. [Link]

-

Peet, N. P., & Sunder, S. (1975). Synthesis of 1,2,3‐thiadiazoles. Journal of Heterocyclic Chemistry, 12(6), 1191-1197.

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT.

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 817-833. [Link]

-

Bąk, A., et al. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 25(3), 698.

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

-

ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study.

-

Tsubata, K., et al. (2006). Development of a novel plant activator for rice diseases, tiadinil. Journal of Pesticide Science, 31(4), 415-422.

-

Semantic Scholar. (n.d.). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M.

-

Wikipedia. (2023, October 27). Acibenzolar-S-methyl. [Link]

-

ACS Publications. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation.

-

MDPI. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds.

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT.

-

ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.

-

ResearchGate. (n.d.). (PDF) Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies.

-

Nature. (2024). Recent advances in targeted fungicides and immune elicitors for rice blast management.

-

Anses. (2021). Registration Report Part A.

-

National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.

-

National Center for Biotechnology Information. (n.d.). Coumarin-thiazole and -oxadiazole derivatives: Synthesis, bioactivity and docking studies for aldose/aldehyde reductase inhibitors.

-

ResearchGate. (n.d.). (PDF) Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato.

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.

-

Google Patents. (n.d.). US3440246A - Process for preparing 1,2,5-thiadiazoles.

-

Indian Agricultural Research Journals. (2023). FIELD EVALUATION OF FUNGICIDES FOR THE MANAGEMENT OF RICE BLAST CAUSED BY Magnaporthe oryzae.

-

National Center for Biotechnology Information. (n.d.). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety.

-

ResearchGate. (n.d.). Pechmann Reaction in the Synthesis of Coumarin Derivatives.

-

YouTube. (2021). Tutorial for the evaluation of Rice Blast.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(1,2,3-Thiadiazol-4-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1,2,3-thiadiazol-4-yl)phenol, a heterocyclic compound of interest in medicinal and materials chemistry.[1] Given the nascent stage of research into this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for its characterization. We delve into the predicted solubility profile, underpinned by its molecular structure, and present detailed, self-validating experimental protocols for its empirical determination. Furthermore, this guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, addressing its susceptibility to hydrolysis, oxidation, and photolytic stress. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling a thorough and scientifically rigorous investigation of this promising compound.

Introduction: The Scientific Interest in this compound

The 1,2,3-thiadiazole moiety is a significant heterocyclic template in the fields of medicine and pharmacology due to its broad spectrum of biological activities.[2] Compounds incorporating this ring system have demonstrated potential as antifungal, antiviral, and anticancer agents.[2] The subject of this guide, this compound, uniquely combines this bioactive heterocycle with a phenolic functional group. Phenolic compounds are well-known for their antioxidant properties and their ability to participate in hydrogen bonding, which can be critical for molecular interactions with biological targets.[3]

The juxtaposition of the electron-rich phenol ring and the distinct electronic nature of the 1,2,3-thiadiazole ring suggests that this compound may possess novel pharmacological or material science applications.[1] However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This guide provides a predictive analysis and a methodological framework for characterizing these essential attributes.

Solubility Profile: Predictions and Empirical Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability.[4] The molecular structure of this compound, featuring both a polar phenolic hydroxyl group and a heterocyclic system capable of hydrogen bonding, suggests a nuanced solubility profile.[5]

Predicted Solubility Characteristics

-

Aqueous Solubility: The presence of the phenolic -OH group, which can ionize, suggests that the aqueous solubility of this compound will be pH-dependent. At pH values above the pKa of the phenolic proton, the compound will exist predominantly in its more soluble phenolate form. Conversely, at acidic pH, it will be in its less soluble, neutral form.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and short-chain alcohols (methanol, ethanol).[1] This is due to the potential for hydrogen bonding and dipole-dipole interactions with these solvents. Solubility in non-polar solvents like hexanes is predicted to be low.

The interplay between the crystalline solid-state energy and the solvation energy will ultimately govern the solubility. A summary of predicted solubility is presented in Table 1.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (pH-dependent) | Low to Moderate | The phenolic group allows for pH-dependent ionization, increasing solubility at higher pH. The overall aromatic character may limit high aqueous solubility. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents will effectively solvate the molecule.[1] |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Hydrogen bonding with the solvent is expected to facilitate dissolution. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The polar nature of the phenol and thiadiazole moieties are incompatible with non-polar solvents. |

Table 1: Predicted Solubility of this compound

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the thermodynamic solubility of this compound, a critical parameter for drug development.

Causality: The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is not influenced by the kinetics of dissolution.

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., purified water at various pH values, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Construct a calibration curve using standards of known concentration to accurately determine the concentration of this compound in the samples.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for determining appropriate storage conditions, identifying potential degradation products, and developing stability-indicating analytical methods.[7] While 1,2,4-thiadiazoles are reported to be generally stable, the stability of the 1,2,3-isomer, particularly with a phenolic substituent, requires empirical investigation.[5]

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter.[7] This approach helps to elucidate degradation pathways and identify likely degradation products.

Predicted Stability and Potential Degradation Pathways

-

Hydrolytic Stability: The thiadiazole ring may be susceptible to cleavage under strongly acidic or basic conditions. The phenolic group is generally stable to hydrolysis but can be oxidized.

-

Oxidative Stability: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides. This could lead to the formation of quinone-type structures or polymeric degradation products.

-

Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photochemical degradation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.

Figure 2: Potential Degradation Pathways for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to investigating the stability of this compound under various stress conditions.

Causality: The conditions are chosen to mimic potential environmental stresses and to be harsh enough to induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.

Protocol Steps:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.[3]

-

Photolytic Degradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) with and without humidity.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, which is crucial for structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.

-

Propose structures for the major degradation products based on their mass spectral data.

-

A summary of the recommended forced degradation conditions is provided in Table 2.

| Stress Condition | Reagent/Condition | Typical Duration | Purpose |

| Acidic Hydrolysis | 0.1 M HCl, 60-80 °C | 2-24 hours | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH, 60-80 °C | 2-24 hours | To assess stability in alkaline environments. |

| Oxidation | 3-30% H₂O₂, RT or elevated temp. | 2-24 hours | To evaluate susceptibility to oxidative degradation.[3] |

| Photolysis | ICH-compliant light source | Varies | To determine light sensitivity. |

| Thermal | 80 °C (dry and humid) | 24-72 hours | To assess thermal stability. |

Table 2: Recommended Conditions for Forced Degradation Studies

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust, scientifically-grounded framework for its comprehensive characterization. By leveraging an understanding of its constituent functional groups—the phenol and the 1,2,3-thiadiazole ring—we can make informed predictions about its solubility and stability. More importantly, the detailed experimental protocols provided herein offer a clear and actionable path for researchers to empirically determine these critical parameters. A thorough execution of these solubility and forced degradation studies will be indispensable for any future development of this compound as a therapeutic agent or advanced material, ensuring a foundation of rigorous scientific understanding.

References

-

Anoob Kumar K I, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available from: [Link]

-

Biernacka, J., et al. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available from: [Link]

-

Kaur, H., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health. Available from: [Link]

-

Yüksek, H., et al. (2021). 174 Thiadiazoles and Their Properties. ISRES. Available from: [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. Available from: [Link]

-

Saeedi, M., et al. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available from: [Link]

-

Al-Masoudi, N. A. (2025). Chemical properties of thiadiazole compounds. ResearchGate. Available from: [Link]

-

Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available from: [Link]

-

Patel, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Dhiman, R., et al. (2025). Photocatalytic Degradation of Phenol-4-sulfonic Acid Using an Artificial UV/TiO 2 System in a Slurry Bubble Column Reactor. ResearchGate. Available from: [Link]

-

Shah, B. R., et al. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available from: [Link]

-

Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

-

Ramirez-Rutiaga, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]

-

Al-Adilee, K. J., et al. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. Available from: [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Navarrete, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. National Institutes of Health. Available from: [Link]

-

Galmarini, M. V., et al. (2025). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. Available from: [Link]

-

Adnan, S., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. ResearchGate. Available from: [Link]

-

Yaseen, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]

-

PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Available from: [Link]

-

Yaseen, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available from: [Link]

-

Liu, D., et al. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. Available from: [Link]

-

Lafarga, T., et al. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available from: [Link]

-

Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]

-

Antonopoulou, M., et al. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. MDPI. Available from: [Link]

-

Lin, K., et al. (2017). Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. PubMed. Available from: [Link]

-